molecular formula C22H26ClN3O5S2 B2491872 N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1327514-96-4

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2491872
CAS No.: 1327514-96-4
M. Wt: 512.04
InChI Key: HJYPOHWKZIXAJE-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzothiazole-derived small molecule characterized by:

  • A 6-methoxybenzo[d]thiazole core, which enhances aromatic stacking interactions in biological systems.
  • A morpholinoethyl side chain, which improves aqueous solubility and pharmacokinetic properties via the morpholine ring’s hydrophilic nature.
  • A hydrochloride salt formulation, enhancing stability and bioavailability .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S2.ClH/c1-29-16-7-8-18-19(15-16)31-22(23-18)25(10-9-24-11-13-30-14-12-24)21(26)17-5-3-4-6-20(17)32(2,27)28;/h3-8,15H,9-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYPOHWKZIXAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound exhibits uncompetitive and selective inhibition against AChE. Uncompetitive inhibitors bind to the enzyme-substrate complex, preventing the complex from releasing the products and thus inhibiting the enzyme’s activity. The molecular docking studies revealed that the compound was binding to both the CAS and PAS site, giving a mixed type of inhibition.

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride (CAS Number: 1327514-96-4) is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including detailed findings from various studies, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H26ClN3O5S2, with a molecular weight of 512.0 g/mol. The compound features a complex arrangement that includes a methoxybenzo[d]thiazole moiety, which is known for its biological activity.

PropertyValue
Molecular FormulaC22H26ClN3O5S2
Molecular Weight512.0 g/mol
CAS Number1327514-96-4

The biological activity of this compound is largely attributed to its interaction with cellular targets such as tubulin and DNA. Compounds with similar structures have shown the ability to inhibit tubulin polymerization, thereby arresting cell division in the G(2)/M phase of the cell cycle. This property is particularly important for the development of antitumor agents, as it can lead to the selective targeting of cancer cells while minimizing effects on normal cells .

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that compounds in this class can exhibit significant cytotoxicity against various cancer cell lines:

  • A549 (Lung Cancer) : IC50 values indicate effective inhibition at concentrations as low as 6.75 μM.
  • HCC827 (Lung Cancer) : Demonstrated selective cytotoxicity with IC50 values around 5.13 μM.
  • NCI-H358 (Lung Cancer) : Showed promising results with IC50 values around 0.85 μM.

These findings suggest that the compound may be effective against multiple cancer types, especially lung cancer .

Antimicrobial Activity

In addition to its antitumor properties, this compound has been evaluated for its antimicrobial activity. Studies have reported moderate to high efficacy against both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : MIC (Minimum Inhibitory Concentration) values were reported at approximately 6.12 μM.
  • Escherichia coli : Showed moderate activity with MIC values around 25 μM.

These results indicate that the compound could be a viable candidate for further development in antimicrobial therapies .

Case Studies and Research Findings

Several case studies have been conducted to assess the biological activity of related compounds. For instance:

  • Benzothiazole Derivatives : A study demonstrated that derivatives with similar structural features exhibited potent antitumor activities across various assays, indicating their potential as new therapeutic agents .
  • SMART Compounds : Research on SMART compounds revealed their efficacy comparable to FDA-approved antitubulin drugs, underscoring the importance of benzothiazole derivatives in cancer treatment .
  • Antimicrobial Testing : A systematic evaluation using broth microdilution methods confirmed the antimicrobial properties of benzothiazole derivatives against selected bacterial strains, suggesting their role in treating infections .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The benzothiazole moiety is particularly noteworthy due to its ability to interact with key biological targets such as tubulin and DNA, leading to apoptosis in cancer cells.

Case Studies:

  • Cytotoxicity Assays : A study demonstrated that benzothiazole derivatives, including those structurally related to this compound, showed cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The IC50 values for these compounds ranged from 0.14 to 8.59 µM, indicating potent anti-proliferative effects .
  • Mechanism of Action : The compound's mechanism may involve the inhibition of topoisomerase IIα, an enzyme critical for DNA replication and repair. Inhibitors of this enzyme have been shown to induce apoptosis in cancer cells .
Compound NameCell Line TestedIC50 Value (µM)Reference
Compound AMCF-70.57
Compound BA5490.4
N-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochlorideTBDTBDTBD

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar benzothiazole derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.

Targeting EGFR and HER-2

Recent research has focused on the ability of related compounds to act as dual-target inhibitors for EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal growth factor Receptor 2). These receptors are often overexpressed in certain cancers, making them critical targets for therapeutic intervention.

Study Findings :

  • A series of benzothiazole derivatives were designed and synthesized as selective inhibitors targeting these receptors, demonstrating excellent anti-proliferation abilities against specific cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities with analogous benzothiazole derivatives:

Compound Name / ID Core Structure Key Substituents Biological Activity/Application Reference
Target Compound 6-Methoxybenzo[d]thiazole 2-(Methylsulfonyl)benzamide, morpholinoethyl Hypothesized anticancer/kinase inhibition
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) 6-Nitrobenzo[d]thiazole Thiadiazole-thioacetamide, nitro group VEGFR-2 inhibition, anticancer activity
2-Methylthio-1,2,4-triazolo[3,2-b]benzothiazole (7a) Benzo[d]thiazole Methylthio, triazolo ring Antimicrobial potential
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide 6-Aminobenzo[d]thiazole Benzamide, amino group Corrosion inhibition
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide 6-Methoxybenzo[d]thiazole Nitrobenzamide, triazole Antimicrobial activity

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 6-methoxy group (electron-donating) contrasts with the 6-nitro group in compound 6d (electron-withdrawing), which may alter binding affinities to kinases like VEGFR-2 .
  • Solubility Enhancements: The morpholinoethyl group in the target compound likely improves solubility compared to compounds with non-polar substituents (e.g., methylthio in 7a) .
  • Biological Activity: While the target compound lacks direct activity data, its methylsulfonyl group shares similarities with kinase inhibitors targeting sulfonamide-binding pockets .

Pharmacokinetic and Bioactivity Hypotheses

  • Morpholinoethyl Side Chain: Likely improves blood-brain barrier penetration and half-life, as seen in FDA-approved drugs containing morpholine (e.g., gefitinib) .
  • Anticancer Potential: Structural alignment with VEGFR-2 inhibitors (e.g., compound 6d) suggests possible kinase-targeted activity, though in vitro validation is needed .

Q & A

Advanced Research Question

Primary Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with positive/negative controls (IC50 ≤ 10 µM considered active).

Counter-Screens : Test against related off-target enzymes (e.g., CYP450 isoforms) to assess selectivity.

Cellular Assays : Validate activity in cancer cell lines (e.g., MTT assays) with EC50 ≤ 50 µM, followed by apoptosis markers (Annexin V/PI staining) .
Mitigating False Positives : Include vehicle controls (DMSO ≤ 0.1%) and replicate experiments (n ≥ 3) to exclude solvent artifacts or outlier data .

What strategies address low yields in the final amide coupling step?

Advanced Research Question
Common issues and solutions:

  • Poor Activation : Replace EDCI with TBTU for better carbodiimide efficiency.
  • Steric Hindrance : Use microwave-assisted synthesis (50–80°C, 30 min) to enhance reactivity.
  • Byproduct Formation : Add scavengers (e.g., DIEA) to neutralize HCl byproducts. Yield improvements from 40% to >70% have been reported using these methods .

How can structure-activity relationships (SAR) guide derivative design?

Advanced Research Question
Key modifications for improved activity:

Methoxy Position : 6-Methoxy on benzothiazole enhances target binding (ΔIC50 ~3-fold vs. 5-methoxy).

Morpholinoethyl Chain : Lengthening to piperazinyl increases solubility (logP reduction from 3.2 to 2.5).

Methylsulfonyl Group : Replacement with trifluoromethanesulfonyl boosts metabolic stability (t1/2 increase from 2.5 to 6.8 hrs in microsomes) .
Methodology : Docking studies (AutoDock Vina) and MD simulations (AMBER) validate hypothesized interactions .

How are pharmacokinetic properties (e.g., solubility, stability) experimentally determined?

Advanced Research Question

Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (≤10 µg/mL indicates poor bioavailability).

Metabolic Stability : Incubation with liver microsomes (CYP3A4/CYP2D6 isoforms) and LC-MS quantification of parent compound depletion.

Plasma Protein Binding : Equilibrium dialysis (≥90% binding correlates with reduced efficacy) .

What protocols validate target engagement in mechanism-of-action studies?

Advanced Research Question

Surface Plasmon Resonance (SPR) : Immobilize target protein (e.g., kinase) and measure binding kinetics (KD ≤ 1 µM indicates high affinity).

Cellular Thermal Shift Assay (CETSA) : Confirm stabilization of target protein upon compound treatment (ΔTm ≥ 2°C).

RNAi Knockdown : Correlate gene silencing with reduced compound efficacy (e.g., IC50 shift from 1 µM to >10 µM) .

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